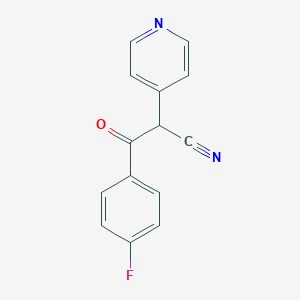

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Vue d'ensemble

Description

The compound “3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile” is a complex organic molecule. It contains a fluorophenyl group, a pyridinyl group, and a propanenitrile group. Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, substituted pyridines can be synthesized via various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of complex fluorinated compounds often involves the creation of key intermediates that are crucial for the development of pharmaceuticals and advanced materials. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the significance of fluorinated intermediates in drug synthesis (Qiu et al., 2009). Furthermore, the metallation of π-deficient heteroaromatic compounds, such as fluoropyridines, reveals the chemoselectivity and regioselectivity achievable in synthesizing fluorinated heterocycles, which are crucial for designing compounds with specific biological activities (Marsais & Quéguiner, 1983).

Biomedical Applications

Fluorinated compounds often find applications in the development of therapeutic agents due to their ability to modulate biological activity and improve pharmacokinetic properties. For example, the design of p38α MAP kinase inhibitors based on tri- and tetra-substituted imidazole scaffolds, incorporating fluorophenyl rings, underscores the role of fluorination in enhancing the selectivity and potency of kinase inhibitors (Scior et al., 2011). Similarly, perampanel, a novel non-competitive AMPA receptor antagonist used for treating partial-onset seizures, demonstrates the therapeutic potential of fluorinated compounds in neurology (Rektor, 2013).

Environmental and Material Science Applications

In environmental and material sciences, fluorinated compounds are utilized for their unique properties, such as chemical resistance and thermal stability. For instance, the microbial degradation of polyfluoroalkyl chemicals in the environment addresses the environmental impact and persistence of fluorinated compounds, highlighting the need for understanding their biodegradability (Liu & Mejia Avendaño, 2013). Additionally, the synthesis and characterization of polytetrafluoroethylene (PTFE) illustrate the importance of fluorinated polymers in creating materials with exceptional performance characteristics (Puts et al., 2019).

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZJQEOIICYYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)